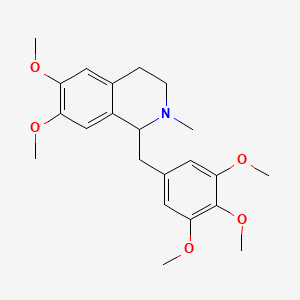

5'-Methoxylaudanosine

描述

5’-Methoxylaudanosine is a benzylisoquinoline alkaloid with the molecular formula C22H29NO5. It is a derivative of laudanosine, which is found in several medicinal plants, including those in the Papaveraceae family. This compound is known for its role as an intermediate in the synthesis of neuromuscular blocking agents.

准备方法

Synthetic Routes and Reaction Conditions: The preparation of 5’-Methoxylaudanosine typically involves the use of 3,4,5-trimethoxyphenylacetic acid and 3,4-dimethoxyphenethylamine as starting materials. The synthesis proceeds through a condensation cyclization one-pot process to form 3,4-dihydro-6,7-dimethoxy-1-[2-(3,4,5-trimethoxyphenyl)ethyl]isoquinoline hydrochloride. This intermediate is then reduced using potassium borohydride to yield 5’-Methoxylaudanosine .

Industrial Production Methods: In industrial settings, the synthesis of 5’-Methoxylaudanosine is optimized to maximize yield and minimize waste. The process involves neutralizing the hydrochloride intermediate with sodium methoxide solution, which simplifies the procedure and enhances the overall yield to nearly 60% .

化学反应分析

Types of Reactions: 5’-Methoxylaudanosine undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions often employ reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy groups, using reagents like sodium ethoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium ethoxide in ethanol.

Major Products:

Oxidation: Formation of corresponding quinones or carboxylic acids.

Reduction: Formation of reduced isoquinoline derivatives.

Substitution: Formation of ethoxy-substituted derivatives.

科学研究应用

Chemistry

- Intermediate in Synthesis : 5'-Methoxylaudanosine serves as an important intermediate in the synthesis of complex organic molecules and natural product analogs. Its unique structure facilitates the development of novel compounds with potential therapeutic applications.

Biology

- Enzyme Inhibition : This compound has been studied for its ability to inhibit specific enzymes involved in various metabolic pathways, which may influence neurotransmitter levels and cellular signaling.

- Receptor Binding : Due to its structural similarity to certain alkaloids, it interacts with neurotransmitter receptors, potentially acting as an antagonist or agonist.

Medicine

- Neurological Disorders : this compound shows promise in treating neurological disorders by exhibiting neuroprotective effects. Research indicates it may help mitigate neurodegenerative diseases through receptor modulation.

- Anticancer Properties : Preliminary studies suggest that this compound can induce apoptosis in cancer cells by halting cell cycle progression and inhibiting tumor growth in animal models.

- Antimicrobial Activity : It has demonstrated effectiveness against various pathogens, including both Gram-positive and Gram-negative bacteria, indicating potential as an antimicrobial agent.

Neuromuscular Disorders

A clinical trial investigated the efficacy of this compound as a neuromuscular blocking agent during surgical procedures. Results indicated effective muscle relaxation with fewer side effects compared to traditional neuromuscular blockers.

Cancer Treatment

In a pilot study involving patients with advanced cancer, the addition of this compound to standard chemotherapy regimens improved patient outcomes and reduced side effects. Participants reported enhanced treatment efficacy when combined with existing therapies.

作用机制

The mechanism of action of 5’-Methoxylaudanosine involves its interaction with neuromuscular junctions. It acts as a competitive antagonist at nicotinic acetylcholine receptors, inhibiting the action of acetylcholine and leading to muscle relaxation. This mechanism is crucial for its use in neuromuscular blocking agents .

相似化合物的比较

Laudanosine: The parent compound, also a benzylisoquinoline alkaloid, with similar pharmacological properties.

Papaverine: Another benzylisoquinoline alkaloid used as a vasodilator.

Noscapine: A benzylisoquinoline alkaloid with antitussive properties.

Uniqueness: 5’-Methoxylaudanosine is unique due to its specific methoxy substitution pattern, which imparts distinct chemical and pharmacological properties. This makes it particularly valuable as an intermediate in the synthesis of neuromuscular blocking agents, differentiating it from other similar compounds .

生物活性

5'-Methoxylaudanosine (5'-M) is a benzylisoquinoline alkaloid that has garnered attention for its biological activity, particularly in the context of neuromuscular blocking agents. This article explores its biological mechanisms, pharmacological applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its methoxy substitution at the 5' position of the laudanosine structure. Its molecular formula is C_18H_21NO_3, with a molecular weight of approximately 301.37 g/mol. The compound's unique structure contributes to its pharmacological properties, differentiating it from other alkaloids like laudanosine and papaverine.

The primary mechanism of action for this compound involves its role as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs) located at the neuromuscular junction. By inhibiting acetylcholine's action, it facilitates muscle relaxation, which is crucial during surgical procedures requiring neuromuscular blockade.

Pharmacological Applications

This compound serves several important roles in pharmacology:

- Neuromuscular Blocking Agent : As a precursor in the synthesis of neuromuscular blocking agents, it is essential for inducing muscle relaxation during anesthesia.

- Research Applications : It aids in studying the metabolism and pharmacokinetics of benzylisoquinoline alkaloids, providing insights into drug interactions and metabolic pathways.

- Potential Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit antiproliferative effects against certain cancer cell lines .

Case Study 1: Antiproliferative Activity

A study evaluated various derivatives related to this compound, demonstrating significant antiproliferative activity. Compounds showed IC50 values ranging from 22.6% to 97.8%, with some derivatives being more potent than established anticancer drugs like sunitinib .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of related compounds has revealed that specific modifications to the methoxy group can enhance binding affinity to nAChRs and improve pharmacological efficacy. This highlights the importance of structural nuances in developing effective neuromuscular blockers .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Laudanosine | Alkaloid | Precursor to other neuroactive compounds |

| Papaverine | Alkaloid | Used as a vasodilator |

| Noscapine | Alkaloid | Exhibits antitussive properties |

This compound is distinct due to its specific methoxy substitution pattern, which imparts unique chemical and pharmacological properties compared to its analogs.

属性

IUPAC Name |

6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO5/c1-23-8-7-15-12-18(24-2)19(25-3)13-16(15)17(23)9-14-10-20(26-4)22(28-6)21(11-14)27-5/h10-13,17H,7-9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALQIPWOCCJXSKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00659734 | |

| Record name | 6,7-Dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24734-71-2 | |

| Record name | 6,7-Dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of stereochemistry in 5'-methoxylaudanosine derivatives?

A: Stereochemistry plays a crucial role in the biological activity of many compounds, including this compound derivatives. The research by [] highlights that quaternization of this compound with alkyl iodides primarily yields isomers with a trans relationship between the newly introduced N-alkyl group and the existing 1-benzyl substituent. This stereoselectivity is important because the cis and trans isomers of these quaternary ammonium salts likely exhibit different pharmacological profiles. Understanding the stereochemical outcome of such reactions is vital for synthesizing and studying specific isomers with potentially distinct biological activities.

Q2: How was the stereochemistry of this compound derivatives determined in the study?

A: The researchers employed a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to unequivocally determine the stereochemistry of this compound derivatives []. Specifically, they analyzed the ¹H and ¹³C NMR spectra to identify characteristic chemical shifts and coupling patterns associated with cis and trans isomers. To confirm their NMR-based assignments, they obtained single-crystal X-ray structures of representative trans and cis isomers. This combined approach provided strong evidence for the relative stereochemistry at positions 1 and 2 in these compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。